N-(Pentylcarbamoyl)-2-sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pentylcarbamoyl)-2-sulfanylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pentylcarbamoyl group attached to a 2-sulfanylacetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentylcarbamoyl)-2-sulfanylacetamide typically involves the reaction of pentylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of pentylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Pentylcarbamoyl)-2-sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides and thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Pentylcarbamoyl)-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(Pentylcarbamoyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Hexylcarbamoyl)-2-sulfanylacetamide
- N-(Butylcarbamoyl)-2-sulfanylacetamide
- N-(Methylcarbamoyl)-2-sulfanylacetamide
Uniqueness
N-(Pentylcarbamoyl)-2-sulfanylacetamide is unique due to its specific pentyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties and applications.
Eigenschaften
CAS-Nummer |
107019-32-9 |
---|---|
Molekularformel |
C8H16N2O2S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
N-(pentylcarbamoyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C8H16N2O2S/c1-2-3-4-5-9-8(12)10-7(11)6-13/h13H,2-6H2,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
MGGDIBBSSSUOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.